![molecular formula C16H14N2O3 B5521287 2-(2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5521287.png)
2-(2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline
Overview
Description
2-(2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has been studied for its synthesis methods, molecular structure, chemical reactions, and physical and chemical properties. This compound is part of the broader family of isoquinoline derivatives, which have been explored for their potential in various chemical and pharmacological applications.
Synthesis Analysis
The synthesis of 2-(2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline and related compounds involves complex reactions. A practical synthesis approach involves the redox condensation of o-halonitrobenzenes with tetrahydroisoquinolines, acting as a building block, base, and a double hydride donor in a cascade of reactions (Nguyen, Ermolenko, & Al‐Mourabit, 2016). Other methodologies include reactions involving N-(2-nitrobenzoyl)amides treated with carbon monoxide in the presence of selenium as a catalyst, leading to the formation of 3,4-dihydroquinazolin-4-ones (Nishiyama, Hirose, Kitagaito, & Sonoda, 2002).
Molecular Structure Analysis
The molecular structure of 2-(2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline derivatives has been analyzed through various crystallographic studies. For instance, crystal structures of isoquinoline derivatives have shown how acid and base molecules are held together by short hydrogen bonds, indicating the presence of acid-base interactions (Gotoh & Ishida, 2015).
Chemical Reactions and Properties
Chemical reactions involving 2-(2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline can lead to various derivatives with potential biological activities. For example, metal- and additive-free radical-triggered addition/cyclization reactions have been developed for the synthesis of nitro-substituted derivatives, showcasing the versatility of this compound in synthetic chemistry (Tang et al., 2023).
Physical Properties Analysis
The physical properties of 2-(2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in various solvents and conditions. These properties are typically determined through experimental studies focused on specific derivatives of the compound.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under different conditions, and potential for further functionalization, are essential for the development of new chemical entities based on the 2-(2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline framework. Studies have explored the reactivity of this compound in forming C-S bonds and constructing complex heterocycles, highlighting its utility in organic synthesis (Dang, Zheng, & Liang, 2017).
Scientific Research Applications
Redox Condensation in Synthesis A study by Nguyen, Ermolenko, and Al‐Mourabit (2016) explored the synthesis of fused benzimidazoles using o-halonitrobenzenes and tetrahydroisoquinolines. This process highlights the role of tetrahydroisoquinolines in redox condensation, serving as a building block, base, and double hydride donor in a redox cascade. This method is significant for its practicality in synthesizing complex molecular structures (Nguyen, Ermolenko, & Al‐Mourabit, 2016).
Bioreducible Substrates in Enzymatic Studies Burke et al. (2011) synthesized a series of 2-nitroaryl-tetrahydroisoquinolines and evaluated them as potential bioreducible substrates for enzymes like NAD(P)H: quinone oxidoreductase 1 and Escherichia coli nitroreductase. This study demonstrates the application of tetrahydroisoquinoline derivatives in enzymatic research, particularly in understanding enzyme behaviors and kinetics (Burke et al., 2011).
Synthesis and Cardiovascular System Effects Markaryan et al. (2000) focused on synthesizing 4-spiro-substituted tetrahydroisoquinolines with nitrophenyl groups and studied their antiarrhythmic properties. This work showcases the use of tetrahydroisoquinoline derivatives in developing compounds with potential cardiovascular system effects (Markaryan et al., 2000).
Selenium-Catalyzed Reductive N-Heterocyclization Nishiyama et al. (2002) developed a catalytic synthetic method for 3,4-dihydroquinazolin-4-ones using N-(2-nitrobenzoyl)amides and carbon monoxide in the presence of selenium. This research is pivotal in showing the role of tetrahydroisoquinoline derivatives in catalytic synthesis, expanding the toolkit for chemical synthesis (Nishiyama et al., 2002).
Safety and Hazards
properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(2-nitrophenyl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-16(14-7-3-4-8-15(14)18(20)21)17-10-9-12-5-1-2-6-13(12)11-17/h1-8H,9-11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTYDBNRWQKWMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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